![molecular formula C13H13NO3S2 B2716453 (5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 1351440-70-4](/img/structure/B2716453.png)
(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a methylidene group , which is a part of a molecule that consists of two hydrogen atoms bound to a carbon atom, connected to the remainder of the molecule by a double bond . It also contains a 2,4-dimethoxyphenyl group , which is a phenyl group substituted with two methoxy groups at the 2nd and 4th positions.
Aplicaciones Científicas De Investigación
Antiproliferative Activity
This compound is related to thiazolidinone derivatives, which have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. Studies have shown that certain thiazolidinone compounds possess potent antiproliferative effects on carcinoma cell lines, including HeLa, HT-29, MCF-7, and HepG-2 cells. The structural modifications, such as the introduction of different substituents, play a crucial role in enhancing their activity, suggesting the potential for these compounds in cancer research (Chandrappa et al., 2008).
Chemiluminescence Applications
Thiazolidinone derivatives have been explored for their base-induced chemiluminescence, with specific sulfanyl-substituted bicyclic dioxetanes showing promising results. These compounds, upon oxidation, exhibit light emission under certain conditions, presenting potential applications in analytical chemistry and sensor development (Watanabe et al., 2010).
Antimicrobial Activity
The synthesis of new thiazolidinone derivatives has demonstrated considerable antimicrobial properties. These compounds have been evaluated against various microorganisms, showing promising activities. Such antimicrobial efficacy indicates their potential utility in developing new therapeutic agents to combat infectious diseases (Gouda et al., 2010).
Analytical and Environmental Applications
Thiazolidinone derivatives have been synthesized and investigated for their voltammetric and analytical applications. Some of these compounds exhibit good antimicrobial activities and have been used for the removal and/or separation of heavy metals from water, demonstrating their utility in environmental monitoring and remediation efforts (Makki et al., 2016).
Sensitization-Based Solar Cells
Organic compounds, including thiazolidinone derivatives, have been utilized as redox couples in dye-sensitized and quantum-dot sensitized solar cells. These compounds offer low-cost, easily processable, and non-absorbing options for visible light, contributing to the development of more efficient and sustainable solar energy technologies (Rahman et al., 2018).
Propiedades
IUPAC Name |
(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-14-12(15)11(19-13(14)18)6-8-4-5-9(16-2)7-10(8)17-3/h4-7H,1-3H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNRHJRAFJUQTK-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=C(C=C(C=C2)OC)OC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[4-(pyrazin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B2716370.png)
![Tert-butyl 1-[1-(2-chloropropanoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2716371.png)
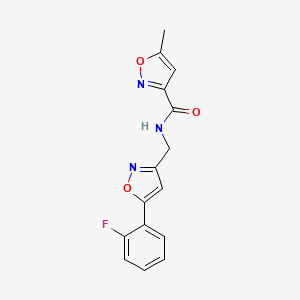
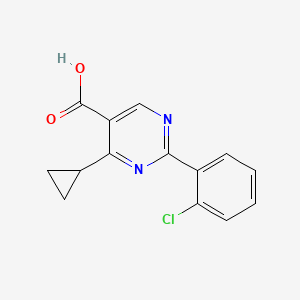
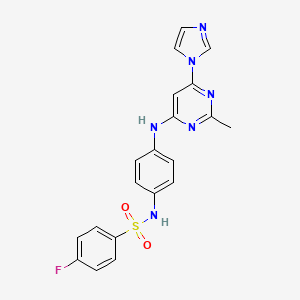
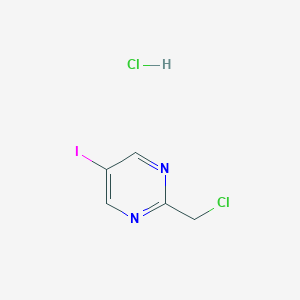

![4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid](/img/structure/B2716382.png)
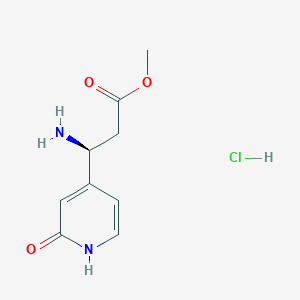
![4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-[2-amino-1-(2H-1,3-benzodioxol-5-yl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B2716386.png)
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-acetylphenyl)acetamide](/img/structure/B2716388.png)
![2-Chloro-N-cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B2716391.png)
